Streptophenazine G
Overview
Description
Streptophenazine G is a phenazine derivative produced by the marine-derived bacterium Streptomyces strain HB202, isolated from the sponge Halichondria panicea . Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, antiviral, and cytotoxic properties .
Preparation Methods
Streptophenazine G is typically synthesized through fermentation processes involving the Streptomyces strain HB202 . The production of streptophenazines can be enhanced by co-cultivation with other Streptomyces strains, which can activate cryptic secondary metabolite-biosynthetic gene clusters . The synthetic route involves the fermentation of the bacterial strain under specific conditions, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Chemical Reactions Analysis
Streptophenazine G undergoes various chemical reactions, including nucleophilic aromatic substitution and reductive cyclization . Common reagents used in these reactions include sodium borohydride and sodium ethoxide . The major products formed from these reactions are phenazine derivatives, which retain the core structure of two benzene rings linked through two nitrogen atoms .
Scientific Research Applications
Streptophenazine G has shown moderate antibacterial activity against Staphylococcus epidermidis and Bacillus subtilis . It also exhibits moderate activity against phosphodiesterase 4B (PDE 4B), making it a potential candidate for further research in the treatment of bacterial infections and inflammatory diseases . Additionally, this compound and its derivatives are of interest in natural product discovery and drug development due to their diverse biological activities .
Mechanism of Action
The antibacterial activity of streptophenazine G is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes . The compound’s activity against PDE 4B suggests that it may interfere with intracellular signaling pathways involved in inflammation . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Streptophenazine G is part of a family of phenazine derivatives, including streptophenazines A, B, C, D, E, F, and H . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities . This compound is unique in its moderate antibacterial and PDE 4B inhibitory activities, distinguishing it from other streptophenazines .
Properties
IUPAC Name |
methyl 6-(3-hydroxy-1-methoxy-7-methyl-1-oxononan-2-yl)phenazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-15(2)9-6-14-20(28)21(25(30)32-4)16-10-7-12-18-22(16)26-19-13-8-11-17(23(19)27-18)24(29)31-3/h7-8,10-13,15,20-21,28H,5-6,9,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCCYULJSGXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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